2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt, with the chemical formula CHFNNaOS and a molecular weight of 277.15 g/mol, is a sodium salt derivative of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid. This compound features a sulfinic acid functional group, characterized by the presence of sulfur bonded to an oxygen atom and a hydroxyl group, which is further modified by the presence of a nitro group and a trifluoromethyl group on the aromatic ring. Its unique structure contributes to its diverse applications in organic synthesis and biological studies .
The chemical behavior of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is primarily defined by its sulfinic acid functionality, which can participate in various reactions:
Research indicates that sodium sulfinates, including 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt, exhibit various biological activities. They have been investigated for their potential as:
Synthesis of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt can be accomplished through several methods:
The applications of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt are diverse:
Interaction studies involving 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt have focused on its reactivity with biomolecules:
Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Nitrobenzenesulfinic acid sodium salt | Nitro group on benzene | Less fluorinated; used primarily in organic synthesis |
| Trifluoromethanesulfonic acid sodium salt | Sulfonic acid instead of sulfinic | Stronger acidity; used as a strong electrophile |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Similar trifluoromethyl group | More reactive due to chlorination; used in coupling reactions |
These compounds differ mainly in their functional groups and reactivity profiles, highlighting the unique role of 2-nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt in synthetic and biological applications .
The solubility characteristics of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt are fundamentally governed by its ionic nature and the presence of multiple polar functional groups. The compound exhibits high aqueous solubility due to its sodium salt form, which facilitates ion-dipole interactions and hydrogen bonding with water molecules [1] [2]. This enhanced water solubility is characteristic of sodium sulfinates, which typically demonstrate excellent dissolution in polar protic solvents [3] [4].
In organic solvent systems, the solubility behavior follows predictable patterns based on polarity indices and solvation mechanisms [5] . Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide strong solvation of the ionic species, resulting in high solubility [2]. Moderately polar solvents including methanol and ethanol show good to moderate solubility through hydrogen bonding interactions with the sulfinic acid functionality [7]. Conversely, non-polar solvents such as hexane and toluene exhibit very limited solubility due to incompatible polarities and poor solvation of the ionic sodium salt structure [8] [5].
The presence of the trifluoromethyl group introduces hydrophobic character, which can influence solubility in organic media. However, the dominant ionic nature of the sodium salt typically overrides these effects, maintaining the compound's preference for polar environments [5].
| Solvent System | Polarity Index | Predicted Solubility | Mechanism |
|---|---|---|---|
| Water | 10.2 | High | Ion-dipole interactions, hydrogen bonding |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | Strong solvation of ions |
| Dimethylformamide (DMF) | 6.4 | High | Polar aprotic solvation |
| Methanol | 5.1 | Moderate to High | Hydrogen bonding with OH group |
| Acetone | 5.1 | Moderate | Dipole-dipole interactions |
| Ethyl acetate | 4.4 | Low to Moderate | Limited hydrogen bonding |
| Dichloromethane | 3.1 | Low | Limited polar interactions |
| Hexane | 0.1 | Very Low | Incompatible polarities |
The thermal stability profile of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt reflects the cumulative effects of its multiple functional groups and ionic structure. Room temperature stability is excellent, with the compound remaining chemically intact under standard storage conditions [10]. The melting point exceeds 300°C, consistent with the ionic bonding and crystalline structure typical of sodium sulfinates [1] [4].
Thermal decomposition begins around 200°C, following established patterns for nitro-trifluoromethyl aromatic compounds [11]. The decomposition mechanism involves sequential breakdown of functional groups, with initial carbon-sulfur bond cleavage occurring at the sulfinic acid center [10] [11]. This is followed by nitro group elimination, producing nitrogen oxides, and trifluoromethyl group degradation, releasing fluorinated radicals [12].
The decomposition pathway proceeds through multiple stages:
| Temperature Range (°C) | Stability Assessment | Primary Decomposition Pathways | Evolved Products |
|---|---|---|---|
| Room temperature (20-25) | Stable | No decomposition | None |
| 50-100 | Stable | Minimal structural changes | Trace water vapor |
| 100-150 | Generally stable | Possible dehydration | Water vapor |
| 150-200 | Onset of decomposition | C-S bond cleavage initiation | SO₂, trace NOₓ |
| 200-250 | Moderate decomposition | Nitro group reduction/elimination | SO₂, NOₓ gases |
| 250-300 | Significant decomposition | Trifluoromethyl group elimination | SO₂, NOₓ, CF₃ radicals |
The acid-base behavior of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is dominated by the sulfinic acid functional group, which exhibits weak acid characteristics in its protonated form [13] [14]. The estimated pKa value ranges from 1.5 to 2.5, significantly lowered by the strong electron-withdrawing effects of both the nitro and trifluoromethyl substituents [13]. This value is consistent with other electron-deficient aromatic sulfinic acids where multiple withdrawing groups enhance acidity [14].
As a sodium salt, the compound exists in a fully dissociated state under normal aqueous conditions, behaving as a neutral species with no significant buffer capacity [1] [13]. The optimal pH range for stability spans 6.0 to 9.0, where hydrolysis reactions are minimized and the ionic structure remains intact [13] [10]. Outside this range, particularly under strongly acidic or basic conditions, decomposition pathways become more favorable [10].
The ionic strength effect plays a crucial role in the compound's behavior in complex systems. High ionic strength environments can significantly alter solubility through common ion effects, particularly in the presence of other sodium salts [15] [2]. The multiple electron-withdrawing groups create a highly polarized molecular environment that enhances electrostatic interactions with counter-ions [13] [14].
| Parameter | Value/Range | Comments |
|---|---|---|
| pKa (sulfinic acid group) | 1.5-2.5 (estimated) | Based on similar sulfinic acids |
| pH range for stability | 6.0-9.0 | Optimal stability range |
| Acid-base behavior | Weak acid (free form), neutral salt | pKa influenced by electron-withdrawing groups |
| Hydrolysis tendency | Minimal under neutral conditions | More prone in acidic/basic extremes |
The electrochemical properties of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt are characterized by dual redox-active centers: the nitro group and the sulfinic acid functionality [16] [17] [18]. These groups undergo independent but potentially interfering electrochemical processes, creating complex voltammetric behavior [17] [19].
The nitro group reduction occurs at potentials ranging from -0.8 to -1.2 V versus the Standard Calomel Electrode, following the typical pathway: NO₂ → NO₂⁻ → NHOH → NH₂ [17] [18] [19]. This multi-electron transfer process is generally irreversible due to the chemical reactions that follow each electron transfer step [19] [20]. The presence of the trifluoromethyl group shifts the reduction potential to more negative values due to its electron-withdrawing nature [19].
The sulfinic acid oxidation proceeds at positive potentials, estimated between +0.5 to +1.0 V versus Standard Calomel Electrode [16]. This process involves the formation of sulfenic acid intermediates and potentially sulfonic acid products, depending on experimental conditions [16]. The oxidation mechanism is highly pH-dependent, with proton-coupled electron transfer playing a dominant role [16] [21].
Electrochemical reversibility ranges from quasi-reversible to irreversible, depending on scan rates and solution conditions [17] [18]. The diffusion coefficient typically falls within 10⁻⁶ to 10⁻⁵ cm²/s, consistent with moderately sized organic molecules in aqueous solution [22] [17]. Supporting electrolyte composition significantly affects peak positions and current magnitudes through ion-pairing effects and conductivity changes [22] [21].
| Property | Value/Behavior | Mechanism |
|---|---|---|
| Reduction potential (nitro group) | -0.8 to -1.2 V vs. SCE (estimated) | NO₂ → NO₂⁻ → NHOH → NH₂ |
| Oxidation potential (sulfinic group) | +0.5 to +1.0 V vs. SCE (estimated) | SO₂H → SO₂⁺ → SO₃H |
| Electron transfer mechanism | Multi-electron transfer | Sequential electron/proton transfer |
| Electrochemical reversibility | Quasi-reversible to irreversible | Chemical reactions follow electron transfer |
The surface interaction behavior of 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt with various ionic matrices demonstrates the complex interplay between electrostatic forces, coordination chemistry, and competitive binding processes [23] [24] [22]. These interactions are critical for understanding the compound's behavior in environmental and analytical applications.
Monovalent cation interactions with sodium and potassium chlorides result in competitive ion exchange phenomena that moderately decrease solubility through common ion effects [15]. These interactions are relatively weak and primarily governed by electrostatic considerations [15] [2].
Divalent cation systems such as calcium chloride and magnesium sulfate exhibit stronger interactions through bridging mechanisms [10]. Calcium ions can form coordination complexes with the sulfinic acid oxygen atoms, leading to significant solubility decreases and potential precipitation under concentrated conditions [10]. Magnesium sulfate creates additional complexity through sulfate-sulfonate interactions that can influence both solubility and chemical stability [10].
Trivalent cations, particularly aluminum and iron(III), demonstrate the strongest interaction effects [23] [24]. Aluminum sulfate can induce precipitation through cation complexation, making it useful in coagulation applications [10]. Iron(III) chloride interactions are pH-dependent and involve redox chemistry, where the iron center can participate in electron transfer processes with both the nitro and sulfinic acid groups [23] [24].
Phosphate-containing matrices create moderate binding interactions through coordination with the sulfinic acid center, while also introducing buffer system effects that influence overall solution chemistry [10]. Carbonate systems promote base-catalyzed reactions that can lead to hydrolysis and decomposition, requiring careful pH control [10].
| Ionic Matrix | Interaction Type | Effect on Solubility | Binding Strength | Practical Implications |
|---|---|---|---|---|
| Sodium chloride (NaCl) | Competitive ion exchange | Moderate decrease | Weak | Common ion effect |
| Calcium chloride (CaCl₂) | Divalent cation bridging | Significant decrease | Moderate | Water hardness considerations |
| Aluminum sulfate (Al₂(SO₄)₃) | Trivalent cation complexation | Precipitation possible | Strong | Coagulation applications |
| Iron(III) chloride (FeCl₃) | Redox-active cation interactions | Variable (pH dependent) | Strong (pH dependent) | Environmental redox chemistry |
| Ammonium phosphate ((NH₄)₃PO₄) | Phosphate coordination | Buffer system effects | Moderate | Agricultural applications |